(2-Methylpyrimidin-4-yl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-methylpyrimidin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-8-3-2-6(4-7)9-5/h2-3H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQVVRGYBJLXIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22454-79-1 | |

| Record name | (2-methylpyrimidin-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2-Methylpyrimidin-4-yl)methanamine

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of (2-Methylpyrimidin-4-yl)methanamine. This compound is a valuable heterocyclic building block in medicinal chemistry and synthetic organic chemistry. This document details its structural characteristics, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, reactivity profile, and predicted spectral data. Furthermore, it covers essential safety and handling procedures and discusses its applications as a versatile scaffold in drug discovery. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this specific pyrimidine derivative.

Introduction and Chemical Identity

This compound is a substituted pyrimidine characterized by a methyl group at the C2 position and an aminomethyl substituent at the C4 position. The pyrimidine core is a crucial pharmacophore found in a vast range of biologically active compounds and natural products, including the nucleobases of DNA and RNA.[1] Consequently, derivatives such as this compound are of significant interest as scaffolds for the synthesis of novel therapeutic agents, particularly kinase inhibitors.[2]

It is critical to distinguish this isomer from other structurally similar pyrimidines, such as the Vitamin B1 intermediate 4-Amino-5-aminomethyl-2-methylpyrimidine, which features a different substitution pattern. This guide focuses exclusively on the 4-aminomethyl isomer.

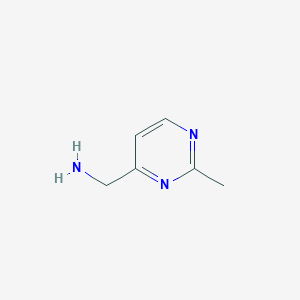

Chemical Structure

The structural representation of this compound is essential for understanding its reactivity and interactions.

Caption: 2D Structure of this compound.

Chemical Identifiers

Precise identification is crucial for database searches and regulatory compliance. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 22454-79-1 | [4] |

| Molecular Formula | C₆H₉N₃ | [3] |

| Molecular Weight | 123.16 g/mol | |

| Canonical SMILES | CC1=NC=CC(=N1)CN | [3] |

| InChI | InChI=1S/C6H9N3/c1-5-8-3-2-6(4-7)9-5/h2-3H,4,7H2,1H3 | [3] |

| InChIKey | MMQVVRGYBJLXIL-UHFFFAOYSA-N | [3] |

| PubChem CID | 25323795 | [3] |

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. The data presented here are primarily computationally predicted, as extensive experimental data for this specific isomer is not widely published.

| Property | Predicted Value | Source |

| Monoisotopic Mass | 123.07965 Da | [3] |

| XlogP | -0.5 | [3] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 1 | |

| Topological Polar Surface Area | 64.9 Ų | N/A (Calculated) |

| Boiling Point | ~200.0 ± 23.0 °C | N/A (Predicted) |

Synthesis and Manufacturing

While large-scale manufacturing protocols for this compound are not publicly documented, a logical and efficient synthetic route can be designed based on established pyrimidine chemistry. The most direct approach involves the chemical reduction of the corresponding nitrile precursor, 2-methylpyrimidine-4-carbonitrile.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from a commercially available or readily synthesized chloropyrimidine, followed by cyanation and subsequent reduction.

Caption: Proposed two-step synthesis of the target compound.

Causality of Experimental Choices:

-

Step 1 (Cyanation): The displacement of a halide on an electron-deficient pyrimidine ring by a cyanide anion is a standard nucleophilic aromatic substitution. The use of potassium cyanide (KCN) with a phase-transfer catalyst like 18-crown-6 enhances the solubility and nucleophilicity of the cyanide ion in an aprotic solvent like acetonitrile (MeCN), facilitating the reaction at a moderate temperature.[5]

-

Step 2 (Reduction): Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of completely reducing nitriles to primary amines. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent quenching of the highly reactive hydride reagent. An aqueous workup is required to neutralize the reaction and liberate the amine product.

Detailed Experimental Protocol (Prophetic)

This protocol is based on analogous, well-documented chemical transformations. All operations should be conducted by trained personnel in a fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 2-Methylpyrimidine-4-carbonitrile

-

To a stirred solution of 4-chloro-2-methylpyrimidine (1.0 eq) in anhydrous acetonitrile (10 mL per 1 g of substrate), add potassium cyanide (3.0 eq) and 18-crown-6 (0.1 eq).[5]

-

Protect the reaction mixture with a drying tube and stir at room temperature (approx. 20 °C) for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 2-methylpyrimidine-4-carbonitrile.[6]

Step 2: Synthesis of this compound

-

Carefully add lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) to a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add anhydrous tetrahydrofuran (THF) to create a slurry and cool the flask to 0 °C in an ice bath.

-

Dissolve 2-methylpyrimidine-4-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ slurry via a dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the flask back to 0 °C.

-

Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography if necessary.

Reactivity and Spectral Analysis

Chemical Reactivity

The reactivity of this compound is governed by its two primary functional groups: the primary amine and the pyrimidine ring.

-

Primary Amine: The aminomethyl group is a nucleophilic center and a weak base. It will readily undergo reactions typical of primary amines, such as acylation, alkylation, sulfonylation, and reductive amination. This functionality serves as a key handle for derivatization in medicinal chemistry.[2]

-

Pyrimidine Ring: The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This deactivation makes it less susceptible to electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution, particularly if a leaving group is present on the ring. The nitrogen atoms can also act as hydrogen bond acceptors, which is a critical interaction for binding to biological targets like protein kinases.[2]

Predicted Spectral Data

No experimental spectra for this compound are readily available. The following data are predicted based on its structure.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.6 ppm (d, 1H, H6-pyrimidine)

-

δ ~7.1 ppm (d, 1H, H5-pyrimidine)

-

δ ~3.9 ppm (s, 2H, -CH₂-NH₂)

-

δ ~2.7 ppm (s, 3H, -CH₃)

-

δ ~1.5 ppm (s, 2H, -NH₂, broad)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~168 ppm (C2-pyrimidine)

-

δ ~165 ppm (C4-pyrimidine)

-

δ ~157 ppm (C6-pyrimidine)

-

δ ~118 ppm (C5-pyrimidine)

-

δ ~48 ppm (-CH₂-NH₂)

-

δ ~25 ppm (-CH₃)

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: m/z 124.0869

-

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, handling precautions should be based on analogous compounds, such as other aminopyrimidines.[7]

| Hazard Category | GHS Hazard Statements (H-phrases) & Precautionary Statements (P-phrases) |

| Acute Toxicity | H302: Harmful if swallowed. |

| Skin Irritation | H315: Causes skin irritation. |

| Eye Damage | H318: Causes serious eye damage. |

| Precautionary | P264: Wash hands thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P317: IF SWALLOWED: Get medical help.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile chemical building block. The pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to form key interactions with a variety of biological targets.[1]

-

Kinase Inhibitors: The pyrimidine core can act as a bioisostere for the purine ring of ATP, enabling it to bind to the hinge region of many protein kinases. The aminomethyl group at the C4 position provides a convenient attachment point for building out side chains to target other regions of the ATP-binding pocket, allowing for the development of potent and selective inhibitors.[2]

-

Scaffold for Chemical Libraries: Due to the straightforward reactivity of the primary amine, this compound is an ideal starting point for the synthesis of compound libraries for high-throughput screening. Derivatization can rapidly generate a diverse set of molecules for testing against various biological targets.

Conclusion

This compound is a heterocyclic amine with significant potential as a building block in synthetic and medicinal chemistry. This guide has detailed its fundamental chemical identity, physicochemical properties, and a robust, albeit prophetic, synthetic protocol. Its reactivity is centered on the nucleophilic primary amine and the electron-deficient pyrimidine ring, making it a versatile scaffold for derivatization. While exercising caution based on the safety profile of analogous compounds, researchers can effectively utilize this molecule to explore novel chemical space in the pursuit of new therapeutic agents.

References

-

PubChem. (n.d.). 2-Methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2020). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Institutes of Health. Retrieved from [Link]

-

Gaonkar, S. L. (n.d.). Synthesis of Pyrimidine Derivatives. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H9N3). Université du Luxembourg. Retrieved from [Link]

-

CAS. (n.d.). Paraffin oils. CAS Common Chemistry. Retrieved from [Link]

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. Retrieved from [Link]

-

Supplementary Information. (n.d.). General Procedure for Imine Syntheses and Characterization Data. Retrieved from [Link]

-

PubChem. (n.d.). [2-(2-Methylcyclopropyl)pyrimidin-4-yl]methanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). Paraffin oils. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-methylpyrimidine-5-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (2-Methylpyrimidin-5-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PubChemLite - this compound (C6H9N3) [pubchemlite.lcsb.uni.lu]

- 4. 22454-79-1|this compound|BLD Pharm [bldpharm.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. 64571-34-2 | MFCD18377679 | 2-Methylpyrimidine-4-carbonitrile [aaronchem.com]

- 7. 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2-Methylpyrimidin-4-yl)methanamine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Pyrimidine Building Block

(2-Methylpyrimidin-4-yl)methanamine, registered under CAS Number 22454-79-1 , is a heterocyclic amine that serves as a crucial structural motif and versatile intermediate in medicinal chemistry.[1] Its pyrimidine core is a privileged scaffold, frequently found in molecules designed to interact with key biological targets, particularly protein kinases. The strategic placement of a methyl group at the 2-position and an aminomethyl substituent at the 4-position provides a unique combination of steric and electronic properties, offering medicinal chemists a valuable handle for molecular elaboration and optimization of drug candidates.

The inherent basicity of the amine, coupled with the hydrogen bond accepting capabilities of the pyrimidine nitrogens, allows for critical interactions within the binding sites of enzymes. This guide provides an in-depth analysis of this compound, detailing its synthesis, physicochemical characteristics, and role as a key building block in the development of targeted therapeutics.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These properties dictate solubility, reactivity, and formulation characteristics.

| Property | Value | Source / Method |

| CAS Number | 22454-79-1 | Chemical Abstracts Service[1] |

| Molecular Formula | C₆H₉N₃ | Calculated |

| Molecular Weight | 123.16 g/mol | Calculated |

| InChIKey | MMQVVRGYBJLXIL-UHFFFAOYSA-N | IUPAC[1] |

| Canonical SMILES | CC1=NC=CC(=N1)CN | IUPAC[1] |

| Appearance | (Predicted) Colorless to pale yellow liquid/solid | --- |

| Boiling Point | (Predicted) ~220-240 °C at 760 mmHg | --- |

| Melting Point | (Not available) | --- |

| pKa | (Predicted) Amine: ~8.5-9.5; Pyrimidine N: ~2-3 | --- |

| Solubility | (Predicted) Soluble in methanol, ethanol, DMSO; moderately soluble in water | --- |

Core Synthesis Strategy: From Nitrile to Amine

The most direct and commonly employed synthetic route to this compound involves the chemical reduction of its corresponding nitrile precursor, 2-methylpyrimidine-4-carbonitrile . This transformation is a cornerstone of amine synthesis, offering high yields and reliability. Two primary methodologies are prevalent: catalytic hydrogenation and chemical reduction with metal hydrides.

Precursor Synthesis: 2-Methylpyrimidine-4-carbonitrile

The availability of the nitrile precursor is paramount. It is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction on a 4-halopyrimidine, such as 4-chloro-2-methylpyrimidine, with a cyanide source. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the halide by the cyanide anion.

Method 1: Catalytic Hydrogenation (Preferred for Scalability)

Catalytic hydrogenation is an efficient and clean method for nitrile reduction, favored in industrial settings for its scalability and avoidance of complex metal waste streams.

Reaction Scheme:

Causality and Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) or Raney Nickel (Raney Ni) are the most common catalysts. Palladium is highly effective for the hydrogenation of nitriles on heterocyclic systems. Raney Nickel is a cost-effective alternative, though it may sometimes require higher pressures or temperatures.

-

Solvent: An alcoholic solvent like methanol or ethanol is typically used, often with the addition of ammonia. The presence of ammonia is critical to suppress the formation of secondary amine byproducts, which can arise from the reaction of the primary amine product with the intermediate imine.

-

Pressure & Temperature: The reaction is typically conducted under a positive pressure of hydrogen gas (e.g., 50-100 psi) at room temperature to 50 °C to ensure sufficient hydrogen availability and a reasonable reaction rate.

Detailed Experimental Protocol: Catalytic Hydrogenation

-

Vessel Preparation: To a suitable hydrogenation vessel, add 2-methylpyrimidine-4-carbonitrile (1.0 eq).

-

Solvent Addition: Add methanolic ammonia (7N solution, 10-15 volumes).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% loading) under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel to 60 psi with hydrogen.

-

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Reaction progress should be monitored by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Work-up: Upon completion, carefully vent the hydrogen pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be purified further by distillation or chromatography if necessary.

Method 2: Chemical Reduction with Lithium Aluminum Hydride (Lab-Scale)

For laboratory-scale synthesis, lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for converting nitriles to primary amines.

Reaction Scheme:

Causality and Experimental Choices:

-

Reagent: LiAlH₄ is a potent, non-selective reducing agent that readily delivers hydride ions. Its high reactivity necessitates the use of anhydrous solvents and careful handling.

-

Solvent: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are mandatory, as LiAlH₄ reacts violently with protic solvents like water or alcohols.

-

Work-up: A careful, sequential quenching procedure (e.g., Fieser work-up) is required to safely destroy excess LiAlH₄ and hydrolyze the resulting aluminum-amine complexes to liberate the desired primary amine.

Detailed Experimental Protocol: LiAlH₄ Reduction

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a suspension of Lithium Aluminum Hydride (1.5 eq) in anhydrous THF (10 volumes).

-

Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 2-methylpyrimidine-4-carbonitrile (1.0 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS.

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular white precipitate should form.

-

Isolation: Stir the resulting slurry for 30 minutes, then filter through a pad of celite, washing thoroughly with additional THF or ethyl acetate.

-

Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the target compound.

Workflow Visualization

Caption: Synthetic pathways to this compound.

Analytical Characterization

Rigorous structural confirmation is essential. The following are the expected analytical signatures for this compound based on its structure.

-

¹H NMR:

-

Pyrimidine Ring Protons: Two distinct signals in the aromatic region (δ 7.0-9.0 ppm), likely appearing as doublets. The proton at the 6-position would be a doublet, coupled to the proton at the 5-position. The proton at the 5-position would also be a doublet.

-

Methylene Protons (-CH₂-): A singlet around δ 3.8-4.2 ppm, integrating to 2H.

-

Amine Protons (-NH₂): A broad singlet, typically around δ 1.5-3.0 ppm (exchangeable with D₂O), integrating to 2H.

-

Methyl Protons (-CH₃): A sharp singlet around δ 2.5-2.8 ppm, integrating to 3H.

-

-

¹³C NMR:

-

Pyrimidine Carbons: Four distinct signals in the range of δ 110-170 ppm. The carbon bearing the methyl group (C2) and the quaternary carbon (C4) would appear downfield.

-

Methylene Carbon (-CH₂-): A signal around δ 45-55 ppm.

-

Methyl Carbon (-CH₃): A signal in the upfield region, around δ 20-25 ppm.

-

-

Mass Spectrometry (EI or ESI+):

-

Molecular Ion (M⁺) or [M+H]⁺: A prominent peak at m/z 123 or 124, respectively, corresponding to the molecular weight of the compound.

-

Fragmentation: A characteristic loss of the amino group (-NH₂) or the entire aminomethyl group (-CH₂NH₂) might be observed.

-

Applications in Drug Development and Medicinal Chemistry

The primary value of this compound lies in its role as a key intermediate for the synthesis of highly functionalized molecules, particularly kinase inhibitors. The aminomethyl group serves as a reactive handle for constructing side chains designed to occupy specific pockets within an enzyme's active site, while the pyrimidine core acts as a hinge-binding motif.

Role as a Kinase Inhibitor Scaffold: Many kinase inhibitors bind to the ATP-binding site of the enzyme, forming critical hydrogen bonds with the "hinge" region that connects the N- and C-terminal lobes of the kinase domain. The 2-aminopyrimidine scaffold is a classic and highly effective hinge-binder. This compound allows for the elaboration of substituents at the 4-position that can extend into the solvent-exposed region or target other hydrophobic pockets, thereby enhancing potency and selectivity.

Caption: General binding mode of pyrimidine-based kinase inhibitors.

While specific, publicly disclosed clinical candidates directly using CAS 22454-79-1 as a starting material are not prominent, numerous patents in the field of small molecule inhibitors describe the synthesis of analogues where this compound would be a logical and valuable intermediate. Its structural features are highly congruent with those required for potent inhibition of various kinase families, such as Aurora kinases, Polo-like kinases (PLKs), and tyrosine kinases, which are major targets in oncology research.

Safety and Handling

As a primary amine, this compound should be handled with appropriate care in a well-ventilated laboratory or fume hood.

-

Hazards: Expected to be a skin and eye irritant. May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a high-value building block for drug discovery and development. Its straightforward synthesis, typically via the reduction of 2-methylpyrimidine-4-carbonitrile, makes it an accessible intermediate for both laboratory and industrial-scale applications. The compound's structure is ideally suited for the design of kinase inhibitors, providing a robust scaffold for hinge-binding and a versatile linker for introducing functionality to enhance potency, selectivity, and pharmacokinetic properties. As the demand for novel targeted therapies continues to grow, the utility of such well-defined heterocyclic intermediates remains paramount to the advancement of medicinal chemistry.

References

- Google Patents. (2014). US8912224B2 - Substituted 2-(chroman-6-yloxy)-thiazoles and their use as pharmaceuticals.

Sources

(2-Methylpyrimidin-4-yl)methanamine structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of (2-Methylpyrimidin-4-yl)methanamine

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its precise molecular structure is fundamental to its reactivity, biological activity, and physical properties. This guide provides a comprehensive, technically-grounded framework for the unambiguous structure elucidation of this compound. We will move beyond a simple recitation of techniques to explore the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. The narrative emphasizes the causality behind experimental choices, ensuring that each analytical step provides a layer of validation for the next. This document is intended for researchers, scientists, and drug development professionals who require a robust and verifiable approach to structural characterization.

Introduction: The Structural Imperative

The pyrimidine scaffold is a cornerstone of numerous pharmacologically active agents and functional materials. This compound, with its reactive primary amine and defined substitution pattern, serves as a crucial intermediate in the synthesis of more complex molecules.[1][2][3] For instance, related aminomethyl-pyrimidines are key intermediates in the industrial synthesis of Vitamin B1 (Thiamine).[1][2] Accurate structural confirmation is not merely an academic exercise; it is a prerequisite for ensuring batch-to-batch consistency, understanding structure-activity relationships (SAR), and meeting stringent regulatory standards.

This guide presents an integrated analytical workflow designed to provide irrefutable proof of structure for this compound (Figure 1).

Figure 1: Chemical Structure of this compound

The Elucidation Workflow: A Multi-Pronged Approach

The structure elucidation process is a logical progression, where each technique corroborates the findings of the last. It begins with techniques that confirm the molecular formula and key functional groups and culminates in the definitive three-dimensional arrangement of atoms.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming the Mass and Core

Expertise & Experience (The "Why"): Mass spectrometry is the first-line technique for structural analysis because it provides the most direct evidence of the molecule's elemental composition. We employ high-resolution mass spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to obtain a mass measurement with high precision (typically < 5 ppm). This level of accuracy allows for the unambiguous determination of the molecular formula, distinguishing C₆H₉N₃ from other potential isobaric combinations.

Furthermore, the fragmentation pattern observed under electron impact (EI) or collision-induced dissociation (CID) provides a structural fingerprint.[6][7] The pyrimidine ring is a stable aromatic system, but it exhibits characteristic fragmentation pathways, such as the loss of neutral molecules or radical species, which can be predicted and verified.[8]

Trustworthiness (Self-Validating Data): The experimental data must align with theoretical predictions.

| Parameter | Expected Result | Rationale |

| HRMS ([M+H]⁺) | m/z 124.0869 | Calculated for C₆H₉N₃ + H⁺ |

| Molecular Ion (M⁺) | m/z 123 | Corresponds to the nominal molecular weight |

| Key Fragments | m/z 108, 81, 54 | Proposed losses of •NH₂, HCN, and other ring fragments |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation for positive ion mode ESI.

-

Instrument: Utilize a high-resolution mass spectrometer such as an Orbitrap or Q-TOF.[9]

-

Method: Infuse the sample solution directly or via LC-MS. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Analysis: Extract the exact mass of the protonated molecular ion ([M+H]⁺). Use the instrument's software to calculate the elemental composition and compare it to the theoretical mass of C₆H₉N₃.

-

Fragmentation (MS/MS): Isolate the parent ion (m/z 124.1) and subject it to CID. Analyze the resulting fragment ions to corroborate the proposed structure.

Caption: Proposed key MS fragmentation pathways.

NMR Spectroscopy: Mapping the Atomic Connectivity

Expertise & Experience (The "Why"): While MS confirms the formula, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the atomic connectivity—how the carbons and hydrogens are assembled. For a molecule like this compound, a suite of NMR experiments is required for full assignment.

-

¹H NMR: Reveals the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons).

-

¹³C NMR: Shows the number of unique carbon environments, distinguishing between aromatic, aliphatic, and methyl carbons.

-

2D NMR (COSY & HSQC): These experiments are crucial for definitive assignment. COSY (Correlation Spectroscopy) identifies proton-proton couplings (e.g., which protons are on adjacent carbons), while HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to its attached carbon.

Trustworthiness (Self-Validating Data): The predicted spectra, based on known chemical shift principles for pyrimidine derivatives, provide a clear benchmark for experimental results.[10][11][12][13]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H5 | ~7.2 | d (J ≈ 5 Hz) | 1H | Aromatic proton adjacent to H6. |

| H6 | ~8.5 | d (J ≈ 5 Hz) | 1H | Aromatic proton deshielded by adjacent N. |

| CH₂ | ~3.8 | s | 2H | Methylene protons adjacent to the pyrimidine ring. |

| CH₃ | ~2.5 | s | 3H | Methyl protons on the pyrimidine ring. |

| NH₂ | ~2.1 (broad) | s | 2H | Amine protons, often broad and exchangeable. |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Assignment | Predicted δ (ppm) | Rationale |

| C2 | ~167 | Carbon bearing the methyl group, deshielded by two nitrogens. |

| C4 | ~165 | Carbon bearing the aminomethyl group. |

| C6 | ~158 | Aromatic CH carbon adjacent to nitrogen. |

| C5 | ~120 | Aromatic CH carbon. |

| CH₂ | ~45 | Aliphatic methylene carbon. |

| CH₃ | ~25 | Aliphatic methyl carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Acquisition: Collect ¹H, ¹³C{¹H}, COSY, and HSQC spectra on a high-field NMR spectrometer (≥400 MHz).

-

Processing: Fourier transform the raw data, phase the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Analysis: Integrate the ¹H signals. Assign all proton and carbon signals by systematically analyzing the chemical shifts, coupling patterns, and correlations observed in the 2D spectra.

X-Ray Crystallography: The Definitive 3D Structure

Expertise & Experience (The "Why"): For absolute, unambiguous structural proof, single-crystal X-ray crystallography is the gold standard.[14][15] While NMR provides the structure in solution, crystallography reveals the precise arrangement of atoms in the solid state, including definitive bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding). This level of detail is indispensable for computational modeling, understanding crystal packing, and providing incontrovertible evidence for patent applications or regulatory filings.[16][17]

Trustworthiness (Self-Validating System): The process is inherently self-validating. A successful structure solution and refinement results in low crystallographic R-factors (e.g., R1 < 5%), indicating an excellent match between the experimentally observed diffraction pattern and the one calculated from the final structural model.

Experimental Protocol: Single-Crystal X-Ray Crystallography Workflow

-

Crystallization: This is often the most challenging step.[16] The goal is to slowly bring a supersaturated solution of the compound to a state of minimum solubility. Common methods include slow evaporation, vapor diffusion, or solvent layering. High-purity material is essential.

-

Crystal Selection & Mounting: A suitable single crystal (typically 0.1-0.3 mm in size, free of cracks and defects) is selected under a microscope and mounted on a goniometer head.[18]

-

Data Collection: The crystal is placed in a modern X-ray diffractometer. It is cooled in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage. The crystal is then rotated in a highly focused X-ray beam, and the resulting diffraction pattern is recorded on a detector.[15]

-

Structure Solution and Refinement: Specialized software is used to process the diffraction data. The phases of the diffracted X-rays are determined (the "phase problem"), which allows for the calculation of an electron density map. An atomic model is built into this map and then computationally refined to achieve the best possible fit with the experimental data.[18]

Conclusion: A Synthesis of Evidence

The structure elucidation of this compound is a clear demonstration of modern analytical chemistry principles. It is not reliant on a single piece of evidence but on the convergence of multiple, orthogonal techniques. High-resolution mass spectrometry confirms the elemental formula. A full suite of NMR experiments maps the intricate network of atomic connections. Finally, X-ray crystallography provides the ultimate, high-resolution 3D snapshot of the molecule. This rigorous, multi-faceted approach ensures the highest degree of scientific integrity and provides the trustworthy, authoritative data required by researchers, scientists, and drug development professionals.

References

- Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research.

-

Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society. Available at: [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

-

IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available at: [Link]

-

Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]

-

The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate. Available at: [Link]

-

Reddy, G. S., Hobgood, R. T., & Goldstein, J. H. (1962). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. Journal of the American Chemical Society. Available at: [Link]

-

El-Mekabaty, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. Available at: [Link]

-

PubChem. 2-Methylpyrimidin-4-amine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (2-Methylpyrimidin-5-yl)methanamine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (4-Methylpyridin-2-yl)methanamine. National Center for Biotechnology Information. Available at: [Link]

-

PubChemLite. This compound (C6H9N3). Available at: [Link]

-

Review x Ray crystallography. Journal of Clinical Pathology. Available at: [Link]

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry. Available at: [Link]

-

X-Ray Crystallography of Chemical Compounds. National Institutes of Health. Available at: [Link]

-

x Ray crystallography. National Institutes of Health. Available at: [Link]

-

Wikipedia. X-ray crystallography. Available at: [Link]

-

PubChem. [2-(2-Methylcyclopropyl)pyrimidin-4-yl]methanamine. National Center for Biotechnology Information. Available at: [Link]

-

Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules. Available at: [Link]

- Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. Google Patents.

-

Novel synthesis of substituted 4-amino-pyrimidines. European Patent Office. Available at: [Link]

-

Protein X-ray Crystallography and Drug Discovery. ResearchGate. Available at: [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

- Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. Google Patents.

Sources

- 1. CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents [patents.google.com]

- 2. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]

- 3. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]

- 4. PubChemLite - this compound (C6H9N3) [pubchemlite.lcsb.uni.lu]

- 5. (2-Methylpyrimidin-5-yl)methanamine | C6H9N3 | CID 21294601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sphinxsai.com [sphinxsai.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. article.sapub.org [article.sapub.org]

- 9. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 10. researchgate.net [researchgate.net]

- 11. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hod4.net [hod4.net]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Methylpyrimidin-4-yl)methanamine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methylpyrimidin-4-yl)methanamine, a substituted pyrimidine, represents a significant building block in the landscape of medicinal chemistry and drug discovery. The pyrimidine scaffold is a well-established pharmacophore, integral to the structure of numerous biologically active compounds and approved pharmaceuticals.[1] Its structural resemblance to the purine bases of DNA and RNA allows for critical interactions with a variety of biological targets, particularly protein kinases. This guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, spectroscopic characterization, and its burgeoning role as a versatile intermediate in the development of novel therapeutics.

Chemical Identity and Properties

The nomenclature and fundamental properties of this compound are summarized below, providing a foundational understanding of this key chemical entity.

| Identifier | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 22454-79-1 | [2] |

| Molecular Formula | C₆H₉N₃ | [2] |

| Molecular Weight | 123.16 g/mol | [2] |

| SMILES | NCC1=NC(C)=NC=C1 | [2] |

Synthesis of this compound

The primary and most efficient route for the synthesis of this compound is through the catalytic hydrogenation of its corresponding nitrile precursor, 2-methyl-4-cyanopyrimidine. This method is widely favored for its high yield and selectivity.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol: Catalytic Hydrogenation of 2-Methyl-4-cyanopyrimidine

This protocol details the reduction of the nitrile to the primary amine using Raney Nickel as a catalyst. The use of ammonia-saturated methanol is crucial to suppress the formation of secondary and tertiary amine byproducts.

Materials:

-

2-Methyl-4-cyanopyrimidine

-

Raney Nickel (50% slurry in water)

-

Methanol (anhydrous)

-

Ammonia gas

-

Hydrogen gas

-

High-pressure autoclave

Procedure:

-

Preparation of Ammonia-Saturated Methanol: In a fume hood, bubble ammonia gas through anhydrous methanol at 0 °C until saturation is achieved.

-

Reaction Setup: In a high-pressure autoclave, prepare a solution of 2-methyl-4-cyanopyrimidine in the ammonia-saturated methanol.

-

Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (approximately 10% by weight of the substrate) to the solution.

-

Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to approximately 50-100 atm.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, carefully release the pressure and purge the autoclave with nitrogen. Remove the catalyst by filtration through a pad of Celite®.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by distillation or crystallization to afford the final product.

Spectroscopic Characterization

Expected ¹H NMR Spectral Data:

-

A singlet for the methyl protons (CH₃ -).

-

A singlet for the methylene protons (-CH₂ -NH₂).

-

A broad singlet for the amine protons (-CH₂-NH₂ ), which is exchangeable with D₂O.

-

Two doublets for the pyrimidine ring protons.

Expected ¹³C NMR Spectral Data:

-

A signal for the methyl carbon (C H₃-).

-

A signal for the methylene carbon (-C H₂-NH₂).

-

Signals for the pyrimidine ring carbons.

Expected IR Spectral Data:

-

N-H stretching vibrations in the range of 3300-3500 cm⁻¹.

-

C-H stretching vibrations for the methyl and methylene groups around 2850-3000 cm⁻¹.

-

C=N and C=C stretching vibrations characteristic of the pyrimidine ring in the 1500-1600 cm⁻¹ region.

Expected Mass Spectrometry Data:

-

The protonated molecule [M+H]⁺ is expected at an m/z of 124.0869.[3]

Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting point for the synthesis of more complex molecules with therapeutic potential. Its primary amine functionality serves as a key handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery campaigns.

Role as a Kinase Inhibitor Scaffold

The pyrimidine core is a well-known "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. By derivatizing the aminomethyl group of this compound, medicinal chemists can introduce various functionalities to target specific features of the ATP-binding pocket of different kinases, leading to the development of selective and potent inhibitors for diseases such as cancer.

Derivatization Strategies for Biological Screening

The primary amine of this compound is readily derivatized through several common and robust chemical transformations, enabling the creation of diverse compound libraries for biological screening.

Caption: Common derivatization strategies for this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.

General Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation, ingestion, and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a synthetically accessible and highly versatile building block with significant potential in medicinal chemistry. Its straightforward synthesis from readily available precursors and the reactivity of its primary amine group make it an attractive starting material for the generation of diverse chemical libraries. The established importance of the pyrimidine scaffold in kinase inhibition underscores the potential of derivatives of this compound to yield novel therapeutic agents for a range of diseases, most notably cancer. Further exploration of the chemical space around this scaffold is warranted to fully unlock its therapeutic potential.

References

-

Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008(12), 95-101. [Link]

-

2-Methylpyrimidin-4-amine. PubChem. [Link]

-

Role of Pyridine and Alternative Solvents in Raney Nickel Catalyzed Nitrile Reduction? ResearchGate. [Link]

-

The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney (Ni/Al) Alloy/Formic Acid. South African Journal of Chemistry, 61, 144-156. [Link]

-

Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. The Journal of Organic Chemistry, 66(7), 2480-2483. [Link]

-

Nitrile reduction. Wikipedia. [Link]

-

¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0061888). Human Metabolome Database. [Link]

-

Hydrogenation of 2-Methyl-4-Amino-5-Cyanopyrimidine. Yakugaku Zasshi, 81(11), 1647-1650. [Link]

-

A general organic synthesis procedure. Organic Syntheses, 98, 171-193. [Link]

-

Methenamine. NIST WebBook. [Link]

-

This compound (C6H9N3). PubChemLite. [Link]

-

[2-(2-Methylcyclopropyl)pyrimidin-4-yl]methanamine. PubChem. [Link]

Sources

An In-depth Technical Guide to the Physical Characteristics of (2-Methylpyrimidin-4-yl)methanamine

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of (2-Methylpyrimidin-4-yl)methanamine (CAS No: 22454-79-1), a pivotal heterocyclic amine building block in medicinal chemistry and drug development. Designed for researchers, scientists, and formulation experts, this document synthesizes known data with established analytical principles. It details the compound's chemical identity, discusses its structural influence on key properties such as solubility and basicity, and presents validated, step-by-step protocols for essential characterization experiments including Differential Scanning Calorimetry (DSC), kinetic solubility assessment, and High-Performance Liquid Chromatography (HPLC) for purity determination. The guide aims to provide not just data, but a foundational understanding of the causality behind experimental choices, ensuring a robust and reproducible application of this compound in a research setting.

Introduction and Chemical Identity

This compound is a substituted pyrimidine that serves as a versatile intermediate in the synthesis of complex molecular architectures. Its structure, featuring a pyrimidine core, a methyl group, and a primary aminomethyl substituent, imparts a unique combination of properties crucial for its role in constructing pharmacologically active agents. The presence of multiple nitrogen atoms provides sites for hydrogen bonding and protonation, while the aromatic ring system allows for various molecular interactions.

Nomenclature and Structure

A precise understanding of the compound's identity is the foundation of all scientific inquiry. The key identifiers are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 22454-79-1 | [2] |

| Molecular Formula | C₆H₉N₃ | [1] |

| Molecular Weight | 123.16 g/mol | N/A |

| InChIKey | MMQVVRGYBJLXIL-UHFFFAOYSA-N | [1] |

| SMILES | CC1=NC=CC(=N1)CN | [1] |

| Structure |  | N/A |

Core Physicochemical Properties

The physical properties of an active pharmaceutical ingredient (API) or its intermediates are critical determinants of its behavior in both biological and manufacturing contexts. While specific experimental data for some properties of this compound are not widely published, we can infer its expected characteristics based on its structure and data from analogous compounds.

2.1 Physical State and Appearance Based on typical small molecule amines of similar molecular weight, this compound is expected to be a liquid or a low-melting solid at room temperature. Supplier information indicates storage conditions of 2-8°C under an inert atmosphere, suggesting that the compound may be susceptible to degradation or oxidation at ambient temperatures.[2]

2.2 Melting and Boiling Points Specific experimental values for the melting and boiling points are not available in publicly accessible literature. The melting point can be precisely determined using Differential Scanning Calorimetry (DSC), as detailed in Protocol 4.1. The boiling point is expected to be relatively high due to the potential for intermolecular hydrogen bonding via the primary amine group.

2.3 Solubility Profile The solubility of a compound is a critical parameter for drug delivery and formulation. The structure of this compound, containing a polar primary amine and hydrogen bond-accepting nitrogen atoms in the pyrimidine ring, suggests moderate to good aqueous solubility, particularly at acidic pH where the amine group will be protonated. Its predicted XlogP value is -0.5, indicating a hydrophilic nature.[1] In organic solvents, it is expected to be soluble in polar protic solvents like methanol and ethanol and polar aprotic solvents like DMSO. A standardized protocol for determining its kinetic solubility is provided in Section 4.2.

2.4 Acidity and Basicity (pKa) The compound possesses two key basic centers: the primary alkyl amine and the nitrogen atoms of the pyrimidine ring. The primary amine is expected to be the more basic site, with a predicted pKa of its conjugate acid likely falling in the range of 8.0-10.0, typical for primary alkyl amines.[3] The pyrimidine nitrogens are significantly less basic due to the electron-withdrawing nature of the aromatic ring. This basicity is crucial for its handling, salt formation strategies, and its behavior under physiological conditions.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of a chemical substance. While verified spectra for this specific compound are not publicly available, this section details the expected spectral characteristics based on its molecular structure.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

A singlet for the pyrimidine-CH₃ protons, likely around δ 2.5-2.7 ppm.

-

A singlet or a broad singlet for the -CH₂ NH₂ protons, likely around δ 3.8-4.0 ppm.

-

A broad singlet for the -CH₂NH₂ protons, which is exchangeable with D₂O, with a variable chemical shift.

-

Two doublets for the two aromatic protons on the pyrimidine ring, likely in the δ 7.0-8.5 ppm region, showing characteristic coupling.

-

-

¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to each carbon atom in the molecule[4]:

-

One aliphatic carbon signal for the C H₃ group (~δ 20-25 ppm).

-

One aliphatic carbon signal for the C H₂NH₂ group (~δ 45-50 ppm).

-

Four distinct aromatic/heteroaromatic carbon signals for the pyrimidine ring, with the carbon atoms adjacent to nitrogen appearing further downfield (~δ 150-170 ppm) and the others at higher field (~δ 120-140 ppm).

-

3.2 Infrared (IR) Spectroscopy The IR spectrum provides information on the functional groups present. Key expected absorption bands include:

-

N-H Stretching: A medium to strong doublet or a broad band in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C-H Stretching: Bands just below 3000 cm⁻¹ for aliphatic C-H bonds and just above 3000 cm⁻¹ for aromatic C-H bonds.

-

C=N and C=C Stretching: Multiple sharp bands in the 1400-1650 cm⁻¹ region, corresponding to the pyrimidine ring vibrations.

-

N-H Bending: A medium to strong band around 1590-1650 cm⁻¹ (scissoring).

3.3 Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound (MW = 123.16), high-resolution MS should confirm the exact mass of the molecular ion. Predicted collision cross-section (CCS) values suggest the [M+H]⁺ adduct would have an m/z of 124.08693.[1]

Experimental Protocols for Physical Characterization

The following protocols are designed as self-validating systems, grounded in standard pharmaceutical industry practices to ensure data integrity and reproducibility.

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC is the preferred method for melting point determination as it provides a highly accurate thermodynamic endpoint (the onset temperature) and information on purity and polymorphism, which is superior to visual capillary methods.[5][6] The heat-cool-heat cycle is crucial for erasing the sample's prior thermal history, ensuring the observed transitions are intrinsic to the material itself.[6]

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (~10 mg). The onset of melting for indium should be 156.6 ± 0.5 °C.[7][8]

-

Sample Preparation: Accurately weigh 2-5 mg of the dried this compound sample into a Tzero aluminum hermetic pan.[7]

-

Reference Preparation: Prepare an empty, sealed Tzero aluminum hermetic pan to serve as the reference.[7]

-

DSC Program:

-

Equilibration: Equilibrate the cell at 25 °C.

-

First Heat: Ramp the temperature from 25 °C to a temperature approximately 30 °C above the expected melt at a rate of 10 °C/min.

-

Cooling: Cool the sample to 0 °C at a rate of 20 °C/min.

-

Second Heat: Ramp the temperature from 0 °C to the upper limit again at 10 °C/min.

-

-

Data Analysis: Analyze the data from the second heating scan. The melting point (Tm) is determined as the extrapolated onset temperature of the endothermic melting peak.[6] The peak area corresponds to the heat of fusion (ΔHfus).

Protocol: High-Throughput Kinetic Solubility Assessment

Causality: Kinetic solubility is measured for early-stage drug discovery as it is fast, uses minimal compound (from a DMSO stock), and mimics the conditions of many high-throughput biological screens where a compound is rapidly diluted into an aqueous buffer.[9][10] This method identifies compounds that may precipitate under assay conditions, preventing false negatives.[10]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation: Into the wells of a 96-well UV-transparent microplate, add 198 µL of Phosphate Buffered Saline (PBS, pH 7.4).

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells to achieve a final concentration of 100 µM (with 1% DMSO). Prepare in triplicate.

-

Incubation: Seal the plate and shake at room temperature (e.g., 300 rpm) for 2 hours to allow for equilibration.[11]

-

Precipitation Removal: Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) or filter it using a solubility filter plate (e.g., 0.45 µm) into a fresh collection plate to separate any undissolved precipitate.[10]

-

Quantification:

-

Prepare a standard curve by diluting the 10 mM stock solution in a 50:50 mixture of Acetonitrile:PBS.

-

Transfer an aliquot of the clear supernatant/filtrate from the sample wells to a new plate and dilute with an equal volume of acetonitrile.

-

Measure the UV absorbance of the standards and samples at the compound's λmax.

-

-

Data Analysis: Calculate the concentration of the dissolved compound in the sample wells by interpolating from the standard curve. This value represents the kinetic solubility under these conditions.

Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

Causality: RP-HPLC is the gold standard for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and robustness.[12][13] A gradient elution method is chosen to ensure that impurities with a wide range of polarities are effectively separated from the main peak and detected. UV detection is suitable as the pyrimidine ring is a strong chromophore.

Methodology:

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

-

Sample Preparation: Prepare a sample solution by dissolving this compound in a 50:50 Water:Acetonitrile mixture to a final concentration of approximately 0.5 mg/mL.

-

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |

-

Analysis: Inject 10 µL of the sample solution into the HPLC system and acquire the chromatogram.

-

Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the main peak using the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Visualized Workflows and Relationships

Visual models are essential for comprehending complex scientific processes and relationships. The following diagrams, rendered in Graphviz, illustrate the logical flow of characterization and the structural basis of the compound's properties.

Sources

- 1. PubChemLite - this compound (C6H9N3) [pubchemlite.lcsb.uni.lu]

- 2. 22454-79-1|this compound|BLD Pharm [bldpharm.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Differential scanning calorimetry [cureffi.org]

- 6. s4science.at [s4science.at]

- 7. engineering.purdue.edu [engineering.purdue.edu]

- 8. scielo.br [scielo.br]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Technical Guide to the Solubility Profile of (2-Methylpyrimidin-4-yl)methanamine for Pharmaceutical Development

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Potentiometric titration of long chain tertiary amine oxides and tertiary amines using a poly(vinyl chloride) membrane electrode - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. chemrxiv.org [chemrxiv.org]

Spectroscopic Data of (2-Methylpyrimidin-4-yl)methanamine: An In-depth Technical Guide

Introduction

(2-Methylpyrimidin-4-yl)methanamine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine scaffold in a wide array of biologically active compounds.[1][2] A thorough understanding of its molecular structure is paramount for its application, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the foundational data for this characterization. This guide offers a detailed analysis of the expected spectroscopic data for this compound, providing researchers and drug development professionals with a comprehensive reference for its identification and structural elucidation.

Molecular Structure and Key Features

A clear understanding of the molecular structure is essential before delving into the spectroscopic data. The structure of this compound consists of a pyrimidine ring substituted with a methyl group at the 2-position and a methanamine group at the 4-position.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H stretch | Primary amine (-NH₂) |

| 2850 - 3000 | C-H stretch | Methyl (-CH₃) and Methylene (-CH₂) |

| 1570 - 1620 | C=N stretch | Pyrimidine ring |

| 1450 - 1600 | C=C and C=N stretch | Pyrimidine ring |

| 1500 - 1600 | N-H bend | Primary amine (-NH₂) |

| 1200 - 1350 | C-N stretch | Amine and Pyrimidine ring |

| 600 - 900 | C-H and N-H out-of-plane bend | Aromatic ring and Amine |

Interpretation and Rationale:

-

N-H Vibrations: The presence of the primary amine group will be indicated by a characteristic N-H stretching band in the 3300-3500 cm⁻¹ region, which may appear as a doublet. [2]The N-H bending vibration is expected in the 1500-1600 cm⁻¹ range. [2]* C-H Vibrations: The C-H stretching vibrations of the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ region. Aromatic C-H stretches may also be present around 3000-3100 cm⁻¹.

-

Pyrimidine Ring Vibrations: The pyrimidine ring will exhibit characteristic C=C and C=N stretching vibrations in the fingerprint region, typically between 1450-1620 cm⁻¹. [2][3]* C-N Vibrations: The C-N stretching vibrations from both the amine group and the pyrimidine ring are expected in the 1200-1350 cm⁻¹ range. [2]

Experimental Protocol for IR Spectroscopy (ATR)

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. [1]The molecular formula for this compound is C₆H₉N₃, with a monoisotopic mass of approximately 123.08 g/mol . [4] Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Predicted Ion |

| 123 | [M]⁺˙ (Molecular Ion) |

| 122 | [M-H]⁺ |

| 108 | [M-CH₃]⁺ |

| 95 | [M-CH₂NH₂]⁺ |

Interpretation and Fragmentation:

The fragmentation pattern in EI-MS can provide valuable structural information. For this compound, the following fragmentation pathways are plausible:

Caption: Plausible EI fragmentation pathways.

-

Molecular Ion ([M]⁺˙): The molecular ion peak is expected at an m/z of 123.

-

Loss of a Hydrogen Radical ([M-H]⁺): A peak at m/z 122 would correspond to the loss of a hydrogen radical.

-

Loss of a Methyl Radical ([M-CH₃]⁺): Fragmentation involving the loss of the methyl group would result in a peak at m/z 108.

-

Loss of a Methanamine Radical ([M-CH₂NH₂]⁺): Cleavage of the bond between the pyrimidine ring and the methanamine group would lead to a fragment at m/z 95.

Experimental Protocol for Mass Spectrometry (LC-MS)

Sources

A Technical Guide to (2-Methylpyrimidin-4-yl)methanamine: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methylpyrimidin-4-yl)methanamine, a key heterocyclic building block, is gaining significant traction in the field of medicinal chemistry. Its structural motif, featuring a primary amine tethered to a 2-methylpyrimidine core, offers a versatile scaffold for the synthesis of a wide array of bioactive molecules. The pyrimidine ring is a well-established pharmacophore, known for its ability to mimic the purine bases of ATP and interact with the hinge region of kinase enzymes. This guide provides an in-depth overview of the commercial availability, synthesis, and critical applications of this compound, with a focus on its role in the development of next-generation therapeutics.

Chemical Properties and Identifiers

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-(Aminomethyl)-2-methylpyrimidine |

| CAS Number | 22454-79-1 |

| Molecular Formula | C6H9N3 |

| Molecular Weight | 123.16 g/mol |

| SMILES | CC1=NC=CC(=N1)CN |

| InChI Key | MMQVVRGYBJLXIL-UHFFFAOYSA-N |

Commercial Availability

This compound is readily available from several commercial suppliers as a research-grade chemical. It is typically offered as the free base or as a dihydrochloride salt. The purity of the commercially available compound is generally high, often exceeding 95%. Below is a summary of prominent suppliers and their typical product offerings. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| BLD Pharm | This compound | 22454-79-1 | ≥95% | 1g, 5g, 25g |

| Sigma-Aldrich | 1-(2-methylpyrimidin-4-yl)methanamine | 22454-79-1 | - | Inquire |

| AccelaChem | 4-(Aminomethyl)-2-methylpyrimidine | 22454-79-1 | ≥95% | Inquire |

Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic substitution of a suitable precursor, such as 4-chloro-2-methylpyrimidine, with an amine source. A plausible and efficient synthesis is outlined below.

Proposed Synthetic Pathway

Figure 1: A proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Chloro-2-methylpyrimidine

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-4-methylpyrimidine.

-

Carefully add phosphorus oxychloride (POCl3) in excess.

-

Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC).

-

Cool the mixture to room temperature and slowly quench by pouring it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloro-2-methylpyrimidine.

Step 2: Synthesis of 4-Cyano-2-methylpyrimidine

-

To a solution of 4-chloro-2-methylpyrimidine in an appropriate solvent (e.g., DMF), add zinc cyanide (Zn(CN)2) and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4).

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 100-120 °C) for several hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield 4-cyano-2-methylpyrimidine.

Step 3: Synthesis of this compound

-

Dissolve 4-cyano-2-methylpyrimidine in a suitable solvent (e.g., methanol or ethanol) saturated with ammonia.

-

Add a hydrogenation catalyst, such as Raney nickel.

-

Hydrogenate the mixture in a high-pressure reactor under hydrogen gas.

-

Maintain the reaction at an elevated temperature and pressure until the nitrile group is fully reduced.

-

After the reaction is complete, cool the reactor, and carefully filter off the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the final product, this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 2-methyl-4-(aminomethyl)pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. The primary amine serves as a crucial handle for introducing various substituents that can interact with the ATP-binding pocket of kinases, while the pyrimidine core often forms key hydrogen bonds with the hinge region of the enzyme.

Role as a Kinase Inhibitor Scaffold

Numerous patents and scientific publications highlight the incorporation of the this compound moiety into potent and selective kinase inhibitors targeting a range of diseases, most notably cancer. The methyl group at the 2-position can provide beneficial steric and electronic properties, influencing the binding affinity and selectivity of the final compound.

(2-Methylpyrimidin-4-yl)methanamine literature review

An In-Depth Technical Guide to (2-Methylpyrimidin-4-yl)methanamine: Synthesis, Properties, and Applications as a Privileged Building Block in Drug Discovery

Executive Summary

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its unique electronic properties and capacity for hydrogen bonding allow it to serve as a "privileged scaffold," capable of interacting with a wide range of biological targets.[1][2] This guide focuses on a specific, high-value pyrimidine derivative: This compound . As a versatile building block, this compound provides a strategic entry point for the synthesis of targeted therapeutics, particularly in the field of oncology. This document provides a comprehensive technical overview of its synthesis, physicochemical properties, and critical role as a pharmacophore, with a special emphasis on its application in the design of protein kinase inhibitors.

Physicochemical and Structural Properties

This compound is a primary amine attached to a 2-methylpyrimidine core via a methylene linker. This specific arrangement of functional groups imparts properties that are highly desirable in drug discovery, including a basic nitrogen center for salt formation and a heterocyclic core for specific biological interactions.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₆H₉N₃ | PubChem |

| Molecular Weight | 123.16 g/mol | PubChem |

| Monoisotopic Mass | 123.07965 Da | PubChem |

| SMILES | CC1=NC=CC(=N1)CN | PubChem |

| InChIKey | MMQVVRGYBJLXIL-UHFFFAOYSA-N | PubChem |

| XLogP3 (Predicted) | -0.5 | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| CAS Number | 22454-79-1 | [3] |

Synthesis Methodology: A Strategic Approach